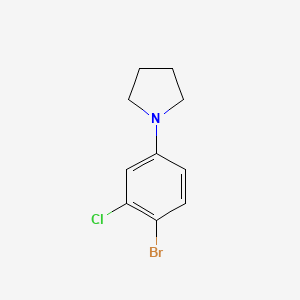

1-(4-Bromo-3-chlorophenyl)pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

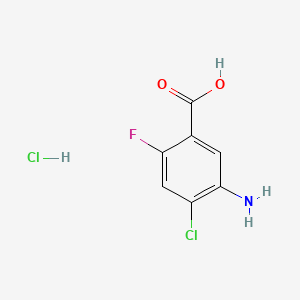

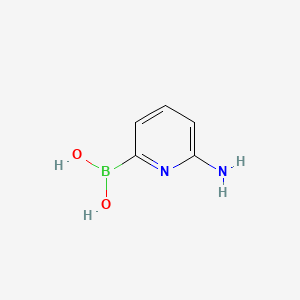

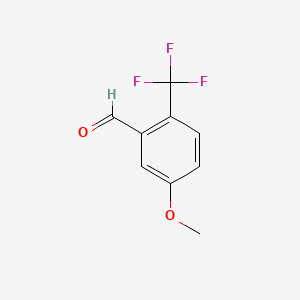

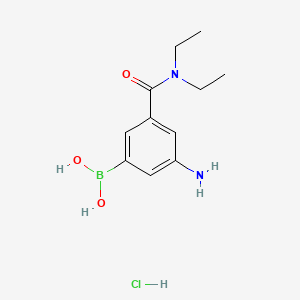

“1-(4-Bromo-3-chlorophenyl)pyrrolidine” is a compound with the CAS Number: 877383-54-5 . It has a molecular weight of 288.57 . The IUPAC name for this compound is 1-(4-bromo-2-chlorobenzoyl)pyrrolidine .

Synthesis Analysis

The synthesis of pyrrolidine derivatives has been widely studied. A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields . The combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields .Molecular Structure Analysis

The molecular structure of “1-(4-Bromo-3-chlorophenyl)pyrrolidine” can be analyzed using single-crystal X-ray diffraction (SCXRD) and Hirshfeld surfaces analysis . The concept of energy framework calculations can be utilized to understand the varied types of energies contributing to the supramolecular architecture of the molecules within the crystal .Chemical Reactions Analysis

The chemical reactions involving “1-(4-Bromo-3-chlorophenyl)pyrrolidine” can be analyzed using various methods. For instance, the protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Wissenschaftliche Forschungsanwendungen

Pyrrolidine Derivatives in Medicinal Chemistry Pyrrolidine, and its derivatives, are widely utilized in medicinal chemistry to develop compounds for treating human diseases. The saturated pyrrolidine scaffold is particularly valued for its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and offer increased three-dimensional coverage through pseudorotation. This versatility facilitates the design of bioactive molecules with target selectivity, showcasing the scaffold's potential in drug development processes (Li Petri et al., 2021).

Phosphonic Acid Derivatives Phosphonic acid derivatives, characterized by a phosphorus atom bonded to carbon and oxygen atoms, play a significant role across various applications, including medicinal chemistry. These compounds are used for their bioactive properties, such as in drug development and as pro-drugs, highlighting the potential for derivatives of 1-(4-Bromo-3-chlorophenyl)pyrrolidine to be explored in similar contexts (Sevrain et al., 2017).

Pyrrolopyridine Derivatives The structural motif of pyrrolopyridines, which includes the pyrrolidine ring, has been identified for its significance in the development of anticancer agents among other therapeutic effects. These derivatives are known to mimic the purine ring of the ATP molecule, enabling them as kinase inhibitors for cancer treatment. This insight suggests the potential for 1-(4-Bromo-3-chlorophenyl)pyrrolidine derivatives in targeted cancer therapies (El-Gamal & Anbar, 2017).

Surface-active Pyrrolidone Derivatives The review by Login (1995) discusses the surface-active properties of N-alkylated pyrrolidones, emphasizing the synergy with anionic surfactants. The electronegativity of the pyrrolidone carbonyl oxygen, allowing for interactions with large anions, suggests that bromo-chlorophenyl pyrrolidine derivatives could similarly be explored for their surfactant capabilities, potentially enhancing performance in industrial and academic research contexts (Login, 1995).

Safety And Hazards

Zukünftige Richtungen

The future directions for “1-(4-Bromo-3-chlorophenyl)pyrrolidine” could involve further exploration of its synthesis, analysis, and potential applications. The protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported, which could open up new avenues for research .

Eigenschaften

IUPAC Name |

1-(4-bromo-3-chlorophenyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClN/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFHFDVFVPSKSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716485 |

Source

|

| Record name | 1-(4-Bromo-3-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-3-chlorophenyl)pyrrolidine | |

CAS RN |

1291487-20-1 |

Source

|

| Record name | Pyrrolidine, 1-(4-bromo-3-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1291487-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-3-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid](/img/structure/B582091.png)